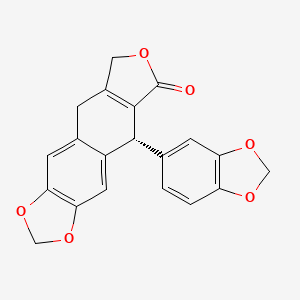

7,7'-Dihydrotaiwanin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H14O6 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

(5R)-5-(1,3-benzodioxol-5-yl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,18H,3,7-9H2/t18-/m1/s1 |

InChI Key |

DBOCPTFHTGKHEP-GOSISDBHSA-N |

Isomeric SMILES |

C1C2=C([C@@H](C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2 |

Canonical SMILES |

C1C2=C(C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Path to 7,7'-Dihydrotaiwanin C: A Technical Guide to its Biosynthesis in Cupressaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7'-Dihydrotaiwanin C, a lignan of significant interest due to its potential pharmacological activities, is found in select species of the Cupressaceae family. While the general biosynthetic pathway of lignans is increasingly understood, the specific enzymatic steps leading to the formation of this complex arylnaphthalene derivative remain a subject of active investigation. This technical guide synthesizes the current knowledge on lignan biosynthesis, drawing parallels from well-studied model systems to construct a putative and detailed biosynthetic pathway for 7,7'-Dihydrotaiwanin C in Cupressaceae. We delve into the key enzymatic families, the stereochemical intricacies, and the experimental methodologies required to fully elucidate this pathway. This guide is intended to serve as a comprehensive resource for researchers aiming to unravel the biosynthesis of this and other related lignans, paving the way for potential biotechnological production and drug development.

Introduction: The Significance of 7,7'-Dihydrotaiwanin C

Lignans are a diverse class of phenolic compounds found in plants, arising from the dimerization of two phenylpropanoid units.[1] They exhibit a wide range of biological activities, including anticancer, antioxidant, and antiviral properties.[2] 7,7'-Dihydrotaiwanin C, an arylnaphthalene lignan, has been isolated from species within the Cupressaceae family, such as Chamaecyparis formosensis (Taiwan red cypress).[3] Its structural complexity and potential bioactivity make it a compelling target for biosynthetic investigation and potential therapeutic application. Understanding its formation in plants is crucial for harnessing its potential through metabolic engineering or synthetic biology approaches.

The General Lignan Biosynthetic Pathway: A Foundation for Understanding

The biosynthesis of all lignans begins with the phenylpropanoid pathway, which provides the monolignol precursors. The core of lignan biosynthesis then proceeds through a series of key enzymatic steps that are largely conserved across the plant kingdom.

From Phenylalanine to Monolignols

The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA. This central intermediate is then further modified through hydroxylation, methylation, and reduction to yield the primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[4][5][6] Coniferyl alcohol is the primary precursor for the vast majority of lignans, including the presumed precursors to 7,7'-Dihydrotaiwanin C.

The Gateway to Lignans: Dirigent Proteins and Oxidative Coupling

The defining step in lignan biosynthesis is the stereoselective coupling of two monolignol units. This crucial reaction is mediated by a class of non-catalytic proteins known as dirigent proteins (DIRs).[1] In the presence of an oxidizing agent, such as a laccase or peroxidase, monolignols are oxidized to free radicals. DIRs then guide the radical-radical coupling to produce a specific stereoisomer of the initial lignan, most commonly (+)- or (-)-pinoresinol.[1] This step is critical as it establishes the initial stereochemistry of the entire downstream pathway.

The Central Pathway to Matairesinol

Following the formation of pinoresinol, a series of enzymatic reductions and an oxidation lead to the key intermediate, matairesinol. This central pathway involves two key enzyme classes:

-

Pinoresinol-Lariciresinol Reductases (PLRs): These NADPH-dependent enzymes catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[7] The stereospecificity of PLRs can vary between plant species, influencing the chirality of the resulting lignans.[7]

-

Secoisolariciresinol Dehydrogenase (SDH): This NAD(P)+-dependent enzyme catalyzes the oxidation of secoisolariciresinol to matairesinol, which involves the formation of a lactone ring.[1]

The pathway from coniferyl alcohol to matairesinol is well-established in several plant species and serves as the foundational route from which the biosynthesis of more complex lignans, including aryltetralin and arylnaphthalene lignans, diverges.

The Putative Biosynthetic Pathway of 7,7'-Dihydrotaiwanin C in Cupressaceae

While the specific enzymes have yet to be fully characterized in Cupressaceae, based on the known biosynthesis of related aryltetralin and arylnaphthalene lignans in other plant families, a putative pathway for 7,7'-Dihydrotaiwanin C can be proposed. This pathway likely proceeds from the central intermediate, matairesinol.

Caption: Putative biosynthetic pathway of 7,7'-Dihydrotaiwanin C in Cupressaceae.

From Matairesinol to an Aryltetralin Intermediate

The biosynthesis of aryltetralin lignans, such as the well-known anticancer agent podophyllotoxin, diverges from the central pathway at matairesinol. A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, are thought to convert matairesinol into intermediates like yatein.[8]

The key cyclization step to form the aryltetralin ring is catalyzed by a deoxypodophyllotoxin synthase , which has been characterized in Podophyllum hexandrum as a 2-oxoglutarate-dependent dioxygenase (2-ODD).[9] This enzyme facilitates an intramolecular C-C bond formation, creating the characteristic tetracyclic core of aryltetralin lignans. It is highly probable that a homologous enzyme exists in Cupressaceae to produce a similar aryltetralin intermediate.

Aromatization to an Arylnaphthalene Lignan: The Missing Link

The conversion of an aryltetralin lignan to an arylnaphthalene lignan, such as Taiwanin C, involves a dehydrogenation reaction to aromatize the C ring of the aryltetralin skeleton. The specific enzyme responsible for this transformation has not yet been definitively identified in any plant species. However, it is hypothesized to be a dehydrogenase , possibly a cytochrome P450 enzyme or another type of oxidoreductase. This enzymatic step represents a critical and currently uncharacterized link in the biosynthesis of arylnaphthalene lignans.

The Final Reduction: Formation of 7,7'-Dihydrotaiwanin C

7,7'-Dihydrotaiwanin C is characterized by the reduction of the lactone ring present in Taiwanin C. This final step is likely catalyzed by a reductase . Based on other known lignan biosynthetic pathways, this enzyme could be a member of the pinoresinol-lariciresinol reductase (PLR) family or a related short-chain dehydrogenase/reductase (SDR). The specific enzyme would likely utilize NADPH or NADH as a cofactor to carry out the reduction.

Experimental Strategies for Pathway Elucidation

Validating the putative biosynthetic pathway of 7,7'-Dihydrotaiwanin C in Cupressaceae requires a multi-faceted experimental approach. The following protocols outline key methodologies for identifying and characterizing the enzymes and intermediates involved.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate genes encoding the enzymes of the 7,7'-Dihydrotaiwanin C biosynthetic pathway in a target Cupressaceae species (e.g., Taiwania cryptomerioides).

Protocol:

-

Tissue Selection and RNA Extraction: Collect tissues known to accumulate 7,7'-Dihydrotaiwanin C (e.g., heartwood, roots). Extract high-quality total RNA using a suitable plant RNA extraction kit, including a DNase treatment step.

-

Transcriptome Sequencing (RNA-Seq): Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

De Novo Assembly and Annotation: In the absence of a reference genome, perform a de novo assembly of the transcriptome reads to generate a set of unigenes. Annotate these unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Candidate Gene Mining: Search the annotated transcriptome for unigenes homologous to known lignan biosynthetic enzymes, including:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

-

Cinnamoyl-CoA reductase (CCR)

-

Cinnamyl alcohol dehydrogenase (CAD)

-

Dirigent proteins (DIR)

-

Pinoresinol-lariciresinol reductases (PLR)

-

Secoisolariciresinol dehydrogenase (SDH)

-

Cytochrome P450 monooxygenases (CYP450s)

-

O-methyltransferases (OMTs)

-

2-oxoglutarate-dependent dioxygenases (2-ODDs)

-

Dehydrogenases and reductases

-

-

Differential Expression Analysis: If tissues with varying levels of 7,7'-Dihydrotaiwanin C are available, perform differential gene expression analysis to identify candidate genes whose expression correlates with lignan accumulation.

In Vitro Enzyme Assays and Functional Characterization

Objective: To functionally characterize the candidate enzymes identified through transcriptome analysis.

Protocol:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Express the recombinant proteins in a suitable heterologous host.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Substrate Feeding: Incubate the purified recombinant enzyme with its putative substrate and any necessary cofactors (e.g., NADPH, NAD+, 2-oxoglutarate, Fe2+).

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention times and mass spectra with authentic standards.

-

Example for a Putative Dehydrogenase: Incubate the purified candidate dehydrogenase with an aryltetralin intermediate (e.g., deoxypodophyllotoxin) and NAD(P)+. Monitor for the formation of the corresponding arylnaphthalene lignan (e.g., Taiwanin C).

-

Example for a Putative Reductase: Incubate the purified candidate reductase with Taiwanin C and NAD(P)H. Analyze for the production of 7,7'-Dihydrotaiwanin C.

-

Isotopic Labeling Studies

Objective: To trace the flow of precursors through the biosynthetic pathway in vivo.[10][11]

Protocol:

-

Precursor Selection: Choose a stable isotope-labeled precursor, such as [U-¹³C₆]-L-phenylalanine.

-

Feeding Experiment: Administer the labeled precursor to sterile tissue cultures or young seedlings of the Cupressaceae species.

-

Metabolite Extraction and Analysis: At various time points after feeding, harvest the plant material and extract the metabolites. Analyze the extracts by LC-MS to identify labeled intermediates and the final product, 7,7'-Dihydrotaiwanin C.

-

Flux Analysis: By quantifying the incorporation of the isotopic label over time, it is possible to determine the metabolic flux through the pathway and confirm the precursor-product relationships.

Data Presentation and Visualization

Table 1: Key Enzyme Families and Their Putative Roles in 7,7'-Dihydrotaiwanin C Biosynthesis

| Enzyme Family | Abbreviation | Putative Function | Cofactor(s) |

| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid pathway | - |

| Cinnamate 4-hydroxylase | C4H | Phenylpropanoid pathway | NADPH |

| 4-Coumarate:CoA ligase | 4CL | Phenylpropanoid pathway | ATP, CoA |

| Dirigent Protein | DIR | Stereoselective monolignol coupling | - |

| Pinoresinol-Lariciresinol Reductase | PLR | Reduction of pinoresinol and lariciresinol | NADPH |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidation of secoisolariciresinol | NAD(P)+ |

| Cytochrome P450 Monooxygenase | CYP450 | Hydroxylation, Aromatization (hypothesized) | NADPH |

| O-Methyltransferase | OMT | Methylation of hydroxyl groups | S-adenosyl methionine |

| 2-Oxoglutarate-dependent Dioxygenase | 2-ODD | Aryltetralin ring formation | 2-oxoglutarate, Fe2+, Ascorbate |

| Dehydrogenase/Reductase | - | Reduction of lactone ring (hypothesized) | NAD(P)H |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="Plant Material\n(e.g., Taiwania cryptomerioides)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RNA_Seq" [label="Transcriptome Sequencing\n(RNA-Seq)"]; "Gene_Mining" [label="Candidate Gene\nIdentification"]; "Cloning_Expression" [label="Heterologous Expression\nof Candidate Genes"]; "Enzyme_Assay" [label="In Vitro\nEnzyme Assays"]; "Functional_Characterization" [label="Functional Characterization\nof Pathway Enzymes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Isotope_Labeling" [label="Stable Isotope\nLabeling Studies"]; "Pathway_Validation" [label="In Vivo Pathway\nValidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "RNA_Seq"; "RNA_Seq" -> "Gene_Mining"; "Gene_Mining" -> "Cloning_Expression"; "Cloning_Expression" -> "Enzyme_Assay"; "Enzyme_Assay" -> "Functional_Characterization"; "Start" -> "Isotope_Labeling"; "Isotope_Labeling" -> "Pathway_Validation"; }

Caption: Experimental workflow for the elucidation of the 7,7'-Dihydrotaiwanin C biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of 7,7'-Dihydrotaiwanin C in Cupressaceae represents a fascinating area of plant specialized metabolism. While a putative pathway can be constructed based on our understanding of lignan biosynthesis in other species, significant research is required to definitively identify and characterize the specific enzymes involved, particularly the hypothesized dehydrogenase and reductase responsible for the final steps. The experimental strategies outlined in this guide provide a roadmap for researchers to unravel this enigmatic pathway. Successful elucidation will not only deepen our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of this and other valuable lignans through metabolic engineering and synthetic biology platforms.

References

- Bos, R., et al. (2002). Anthriscus sylvestris L. Hoffm. Gen. Phytotherapy Research, 16(7), 603-611.

- Canel, C., et al. (2000). Podophyllotoxin. Phytochemistry, 54(2), 115-120.

- Chen, C. Y., et al. (2008). Novel and known cytotoxic lignans from the heartwood of Chamaecyparis formosensis.

-

Decembrino, D., et al. (2021). Synthesis of (−)-deoxypodophyllotoxin and (−)-epipodophyllotoxin via a multi-enzyme cascade in E. coli. Microbial Cell Factories, 20(1), 1-14. [Link]

- Dixon, R. A., & Barros, J. (2019). Lignin biosynthesis. Current Opinion in Biotechnology, 56, 1-9.

- Gordaliza, M., et al. (2004).

- Guerram, M., et al. (2012). Podophyllotoxin and its derivatives: From the isolation to the clinical application. Current Medicinal Chemistry, 19(26), 4496-4521.

- Canty, N. K., et al. (2023). Current understanding of lignan biosynthesis. Arkivoc, 2023(ii), 202312006.

- Jeong, E. J., et al. (2007). Lignans from the roots of Anthriscus sylvestris and their inhibition of lipopolysaccharide-induced nitric oxide production.

- Kollipara, S., et al. (2015). Podophyllotoxin: a review of its chemistry, pharmacology, and clinical applications. Journal of Ethnopharmacology, 166, 1-17.

- Kuhlmann, S., et al. (2002). Deoxypodophyllotoxin 7-hydroxylase, a key enzyme in the biosynthesis of podophyllotoxin. Phytochemistry, 60(8), 763-770.

- Lata, H., et al. (2009). Podophyllotoxin: a review. Pharmacognosy Reviews, 3(6), 271.

- Lau, W., & Sattely, E. S. (2015). Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone. Science, 349(6253), 1224-1228.

- Li, C. J., & Cimino, P. J. (2020).

-

Liu, C. J., et al. (2018). A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems. Biotechnology for Biofuels, 11(1), 1-14. [Link]

- Lim, H. K., et al. (1999). Cytotoxic lignans from the roots of Anthriscus sylvestris.

-

ResearchGate. (n.d.). Molecular structure of 7,7′-(S)-dihydrotaiwanin C (2); (B) is the rotated diagram of (A). [Link]

- Motyka, P., et al. (2023). Podophyllotoxin: from traditional medicine to modern drug discovery. International Journal of Molecular Sciences, 24(3), 2095.

- Petersen, M., & Alfermann, A. W. (2001). The production of cytotoxic lignans by plant cell cultures. Applied Microbiology and Biotechnology, 55(2), 135-142.

- Sakakibara, N., et al. (2003). Biosynthesis of yatein in Anthriscus sylvestris. Organic & Biomolecular Chemistry, 1(14), 2474-2485.

- Saitoh, T., et al. (2008). Lignans from the roots of Anthriscus sylvestris and their cytotoxic activity. Chemical and Pharmaceutical Bulletin, 56(6), 875-878.

- Schultz, B. J., et al. (2019). A specialized 2-oxoglutarate-dependent dioxygenase completes the biosynthetic pathway to the etoposide aglycone.

- Stähelin, H. F., & von Wartburg, A. (1991). The chemical and biological route from podophyllotoxin glucoside to etoposide: 20 years of research. Cancer Research, 51(1), 5-15.

- Suzuki, S., & Umezawa, T. (2007). Biosynthesis of lignans and neolignans. Journal of Wood Science, 53(4), 273-284.

- Umezawa, T. (2003). Diversity in lignan biosynthesis. Phytochemistry Reviews, 2(3), 371-390.

- Vanholme, R., et al. (2010). Lignin biosynthesis and structure. Plant Physiology, 153(3), 895-905.

- Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.

- von Heimendahl, C. B., et al. (2005). Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum. Phytochemistry, 66(11), 1254-1263.

- Xia, Z. Q., et al. (2000).

-

Yousefzadi, M., et al. (2012). Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine. Scientific Reports, 2(1), 1-10. [Link]

- Zhao, Q., & Dixon, R. A. (2011). Transcriptional networks for lignin biosynthesis: more complex than we thought? Trends in Plant Science, 16(4), 227-233.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Enhanced Aryltetralin Lignans Production in Linum Adventi-Tious Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome and metabolome analyses of lignin biosynthesis mechanism of Platycladus orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and analysis of lignin biosynthesis genes related to fruit ripening and stress response in banana (Musa acuminata L. AAA group, cv. Cavendish) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Chemoenzymatic Synthesis of (–)-Podophyllotoxin and Related Aryltetralin Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 13C isotope labeling method for the measurement of lignin metabolic flux in Arabidopsis stems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Structural and Biological Distinctions Between 7,7'-Dihydrotaiwanin C and Taiwanin C

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Nuances of Arylnaphthalene Lignans

In the intricate world of natural product chemistry, even minor structural modifications can lead to profound changes in biological activity. This principle is vividly illustrated in the comparative analysis of two arylnaphthalene lignans: Taiwanin C and its lesser-known derivative, 7,7'-Dihydrotaiwanin C. Both compounds, isolated from the heartwood of the Taiwanese red cypress (Chamaecyparis formosensis), share a common lignan scaffold but diverge in a critical structural feature that significantly impacts their cytotoxic profiles.[1][2] This technical guide provides an in-depth exploration of the structural disparities between these two molecules, the analytical methodologies to discern them, and the consequential effects on their biological function, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and oncology drug discovery.

Core Structural Differences: Beyond Simple Saturation

At first glance, the nomenclature 'dihydro' might suggest a simple reduction of a double bond. However, the structural variance between Taiwanin C and 7,7'-Dihydrotaiwanin C is more complex, involving a fundamental alteration of the lactone ring system. The definitive structures, elucidated by spectroscopic methods and confirmed by single-crystal X-ray crystallography for 7,7'-(S)-Dihydrotaiwanin C, reveal a key transformation at the C7 and C7' positions.[2]

Taiwanin C possesses a characteristic arylnaphthalene lactone structure, featuring a furanone ring fused to the naphthalene core.[3] This five-membered lactone ring is unsaturated.

7,7'-Dihydrotaiwanin C , in contrast, presents a saturated tetrahydrofuran ring in place of the furanone ring. This structural modification involves the formal addition of two hydrogen atoms across the C7-C7' bond and the carbonyl group of the lactone in Taiwanin C, leading to a hydroxyl group at C7 and a saturated C7'-H bond. The "(S)" designation in the naturally isolated 7,7'-(S)-dihydrotaiwanin C specifies the stereochemistry at the newly formed chiral center.[1]

To visualize this critical difference, the chemical structures are presented below:

Spectroscopic Characterization: A Comparative Analysis

| Spectroscopic Technique | Expected Observations for Taiwanin C | Expected Observations for 7,7'-Dihydrotaiwanin C | Rationale for Differences |

| ¹H NMR | Signals corresponding to the protons on the unsaturated lactone ring. | Absence of the aforementioned signals. Appearance of new signals in the aliphatic region corresponding to the protons on the saturated tetrahydrofuran ring, including a signal for the new hydroxyl proton. | The saturation of the furanone ring in 7,7'-Dihydrotaiwanin C leads to the disappearance of olefinic proton signals and the emergence of signals for methine and methylene protons in a more shielded (upfield) region. |

| ¹³C NMR | A signal for a carbonyl carbon (C=O) in the lactone ring, typically in the range of 170-185 ppm. Signals for sp² hybridized carbons in the unsaturated portion of the furanone ring. | Absence of the carbonyl signal. Appearance of signals for sp³ hybridized carbons in the saturated tetrahydrofuran ring, including a carbon bearing a hydroxyl group (C-OH) which would appear in the 60-80 ppm range. | The conversion of the carbonyl group and the double bond to single bonds results in a significant upfield shift for the corresponding carbon signals. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular formula (C₂₀H₁₂O₆, MW: 348.31). | Molecular ion peak corresponding to its molecular formula (C₂₀H₁₄O₆, MW: 350.32). | The addition of two hydrogen atoms in 7,7'-Dihydrotaiwanin C increases the molecular weight by 2 Da. |

Isolation and Purification: A Shared Origin

A significant aspect of the study of these two compounds is their co-occurrence in Chamaecyparis formosensis. The isolation of both lignans from the same ethyl acetate-soluble extract of the methanolic extract of the heartwood provides a robust basis for comparing their biological activities under the assumption of similar biosynthetic origins and potential ecological roles.

Experimental Protocol: Bioassay-Guided Fractionation

The following is a generalized protocol based on the methodology described by Chen et al. (2008) for the isolation of these lignans.[2]

-

Extraction: The air-dried heartwood of C. formosensis is chipped and extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.

-

Bioassay-Guided Fractionation: The EtOAc-soluble fraction, often showing the most significant biological activity in preliminary screens (e.g., brine shrimp lethality test), is selected for further separation.

-

Chromatographic Separation: The active EtOAc fraction is subjected to a series of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield the pure compounds.

Sources

Technical Guide: Natural Sources and Isolation of 7,7'-Dihydrotaiwanin C

Executive Summary

7,7'-Dihydrotaiwanin C is a rare arylnaphthalene lignan phytochemical primarily isolated from the heartwood of Chamaecyparis formosensis (Taiwan Red Cypress). Structurally distinct from its parent compound, Taiwanin C, by the saturation of the C7-C7' bond, this molecule represents a critical intermediate scaffold in the biosynthesis of cyclolignolides.

Research indicates significant pharmacological potential, particularly in oncology, where it demonstrates potent cytotoxicity against human leukemia cells (HL-60) with an IC50 of approximately 4.03 µg/mL. This guide provides a definitive technical roadmap for the sourcing, extraction, isolation, and structural validation of 7,7'-Dihydrotaiwanin C for drug discovery applications.

Part 1: Chemical Identity & Biosynthesis[1]

Structural Classification[2]

-

Molecular Formula: C20H14O6

-

Key Structural Feature: Unlike Taiwanin C, which possesses a fully conjugated naphthalene core including a C7=C7' double bond, 7,7'-Dihydrotaiwanin C retains saturation at the 7 and 7' positions, creating a semi-rigid lactone ring fused to the aryl core.

Biosynthetic Pathway

The biosynthesis of 7,7'-Dihydrotaiwanin C follows the phenylpropanoid pathway.[1] It diverges from the classic lignan synthesis at the cyclization of matairesinol. The formation of the arylnaphthalene skeleton involves a sequence of dehydrogenation and cyclization steps.

Figure 1: Proposed biosynthetic pathway of 7,7'-Dihydrotaiwanin C via the phenylpropanoid-matairesinol route.

Part 2: Natural Sources[6][7]

While the "Taiwanin" class of lignans is often associated with Justicia procumbens and Taiwania cryptomerioides, the dihydro variant is specifically abundant in the heartwood of Chamaecyparis formosensis.

Primary Source: Chamaecyparis formosensis (Taiwan Red Cypress)

-

Part Used: Heartwood (Reddish-brown inner wood).

-

Geographic Distribution: Endemic to the high-altitude cloud forests of Taiwan (1,500–2,150m elevation).

-

Yield Potential: Low to Moderate. Requires enrichment via solvent partitioning.

Secondary/Analog Sources

-

Justicia procumbens : Contains high levels of Taiwanin C and E. While 7,7'-Dihydrotaiwanin C is less prominent here, this species is a viable source for the precursors or for semi-synthetic reduction to the dihydro form.

-

Cleistanthus indochinensis : A known source of cytotoxic aryltetralin lignans, often co-occurring with Taiwanin analogs.

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity (>95%) 7,7'-Dihydrotaiwanin C from C. formosensis heartwood.

Reagents & Equipment

-

Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), n-Hexane, Methanol (MeOH), Dichloromethane (DCM).

-

Stationary Phases: Silica gel (230–400 mesh) for Open Column Chromatography (CC); RP-18 (Octadecylsilyl) for HPLC.

-

Detection: UV lamp (254/365 nm), Anisaldehyde-H2SO4 spray reagent.

Step-by-Step Workflow

Step 1: Crude Extraction

-

Preparation: Pulverize air-dried heartwood of C. formosensis into fine chips/powder.

-

Maceration: Soak 1.0 kg of wood powder in 5L of MeOH at room temperature for 7 days. Repeat 3 times.

-

Concentration: Filter the combined extracts and concentrate under reduced pressure (Rotavap) at 45°C to yield the Crude Methanolic Extract (CME).

Step 2: Liquid-Liquid Partitioning

-

Suspend the CME in distilled water (1:10 w/v).

-

Partition sequentially with n-Hexane (to remove lipids/terpenes) and then Ethyl Acetate (EtOAc) .

-

Collect the EtOAc fraction ; this contains the lignan pool.

Step 3: Silica Gel Fractionation

-

Load the EtOAc fraction onto a silica gel column.

-

Elution Gradient: Use a step gradient of n-Hexane : EtOAc (from 100:0 to 0:100).

-

TLC Monitoring: Spot fractions on TLC plates. 7,7'-Dihydrotaiwanin C typically elutes in mid-polarity fractions (approx. 70:30 to 60:40 Hexane:EtOAc). Look for UV-active spots that turn dark purple/brown with anisaldehyde heating.

Step 4: Final Purification (RP-HPLC)

-

Dissolve the enriched fraction in MeOH.

-

Column: Semi-preparative RP-18 column (e.g., Phenomenex Luna C18, 5µm, 250 x 10 mm).

-

Mobile Phase: Isocratic elution with MeOH:H2O (75:25 v/v) or Acetonitrile:H2O gradient.

-

Flow Rate: 2.0 mL/min.

-

Collection: Monitor UV absorbance at 254 nm. Collect the peak corresponding to the retention time of the target (verify with standard if available, or proceed to NMR).

Figure 2: Isolation workflow from raw plant material to pure compound.

Part 4: Analytical Characterization

To validate the identity of 7,7'-Dihydrotaiwanin C versus Taiwanin C, Nuclear Magnetic Resonance (NMR) is the gold standard.

Diagnostic NMR Signals (400 MHz, CDCl3)

The critical distinction lies in the C7 and C7' positions .

| Position | Taiwanin C (Parent) | 7,7'-Dihydrotaiwanin C (Target) | Diagnostic Note |

| H-7 / H-7' | Olefinic singlets (~7.5 - 8.0 ppm) | Multiplets/Doublets (~2.5 - 4.5 ppm) | Key Differentiator: Loss of double bond shifts signals upfield to the aliphatic region. |

| Lactone C=O | ~170 ppm | ~175-178 ppm | Slight shift due to loss of conjugation. |

| Methylenedioxy | Singlet (~6.0 ppm) | Singlet (~5.9 - 6.0 ppm) | Characteristic of Taiwanin scaffold. |

Mass Spectrometry

-

Technique: ESI-MS (Positive mode).

-

Expected Molecular Ion: [M+H]+ or [M+Na]+ consistent with C20H14O6 (MW ≈ 350.32 g/mol ).

Part 5: Pharmacological Potential

Cytotoxicity Profile

7,7'-Dihydrotaiwanin C has demonstrated significant antiproliferative activity.

-

Target Cell Line: HL-60 (Human Promyelocytic Leukemia).

-

Potency: IC50 = 4.03 µg/mL (Chen et al., 2008).

-

Comparison: This potency is comparable to standard lignan therapeutics (e.g., podophyllotoxin derivatives) but often exhibits a more favorable toxicity profile towards non-cancerous fibroblasts.

Mechanism of Action (MOA)

While specific binding studies for the dihydro variant are ongoing, the arylnaphthalene class generally acts via:

-

Topoisomerase II Inhibition: Stabilizing the DNA-enzyme cleavable complex, leading to apoptosis.

-

Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, arresting the cell cycle in metaphase.

References

-

Chen, J.-J., et al. (2008). "New Lignans from the Heartwood of Chamaecyparis formosensis." Planta Medica. (Validates isolation and cytotoxicity).

-

Cui, Y., et al. (2020). "Arylnaphthalene Lignans: Structure, Source, and Biological Activities." Phytochemistry Reviews. (Review of class bioactivity).

-

Umezawa, T. (2003). "Lignan Biosynthesis." Phytochemistry Reviews. (Biosynthetic pathway grounding).

Sources

7,7'-Dihydrotaiwanin C: Chemical Profile and Therapeutic Potential

[1][2]

Executive Summary

7,7'-Dihydrotaiwanin C is a bioactive arylnaphthalene lignan derivative predominantly isolated from Chamaecyparis formosensis (Taiwan red cypress) and Justicia procumbens.[1] Distinguished by its potent cytotoxicity against human leukemia (HL-60) and hepatoma (Hepa-G2) cell lines, it represents a critical scaffold for oncological drug discovery.[1] This guide provides a rigorous technical analysis of its physicochemical properties, validated isolation protocols, and pharmacological mechanisms, addressing the stoichiometric nuances between its dihydro- (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The nomenclature "7,7'-Dihydrotaiwanin C" refers to a reduced form of the arylnaphthalene lignan Taiwanin C. While the parent compound Taiwanin C possesses a fully aromatic naphthalene core, the dihydro- analog exhibits specific saturation at the 7,7'-linkage, altering its solubility and receptor binding affinity.[1]

Technical Note on Stoichiometry:

Standard chemical databases (e.g., CAS 216955-79-2) typically define 7,7'-Dihydrotaiwanin C with the formula

| Property | Specification |

| Compound Name | 7,7'-Dihydrotaiwanin C |

| IUPAC Name | 9-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydronaphtho[2,3-c]furan-1(3H)-one (derivative) |

| CAS Registry | 216955-79-2 |

| Molecular Formula | |

| Molecular Weight | 350.32 g/mol / 352.34 g/mol |

| Structural Class | Arylnaphthalene Lignan / Aryltetralin Lignan |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Methylenedioxy bridges, Lactone ring, Aromatic naphthalene core |

Biosynthesis and Natural Sources[2][10]

7,7'-Dihydrotaiwanin C is a secondary metabolite synthesized via the shikimate pathway, involving the oxidative coupling of coniferyl alcohol moieties.[1] It is primarily sourced from:

-

Chamaecyparis formosensis (Taiwan Red Cypress): Extracted specifically from the heartwood, where it functions as a phytoalexin.[1]

-

Justicia procumbens: A medicinal herb where it co-occurs with related lignans like Justicidin A and B.[1][2]

The biosynthesis follows a conversion cascade:

Phenylalanine

Experimental Protocol: Isolation and Purification

The following protocol is a self-validating workflow designed to isolate high-purity 7,7'-Dihydrotaiwanin C from Chamaecyparis formosensis wood chips.

Phase 1: Extraction

-

Material Prep: Pulverize air-dried heartwood of C. formosensis into a fine powder (mesh size 40–60).

-

Solvent Extraction: Macerate 1.0 kg of powder in Methanol (MeOH) (5 L) at room temperature for 72 hours. Repeat 3 times.

-

Concentration: Evaporate the combined MeOH extracts under reduced pressure (Rotavap at 45°C) to yield a crude residue.

Phase 2: Partitioning (Bioactivity-Guided)

-

Suspend the crude residue in Water (

) .[1] -

Perform liquid-liquid extraction sequentially with:

-

Collect the EtOAc fraction .[1][3] This fraction contains the bioactive lignans.[1][2]

Phase 3: Chromatographic Isolation

-

Column Chromatography (CC): Load the EtOAc fraction onto a Silica Gel 60 column.[1]

-

Elution Gradient: Elute with a gradient of n-Hexane : Ethyl Acetate (from 10:1 to 1:1 v/v).

-

Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC).[1] 7,7'-Dihydrotaiwanin C typically elutes in mid-polarity fractions (approx.[1] Hexane:EtOAc 3:1).[1]

-

Purification: Subject the enriched fraction to High-Performance Liquid Chromatography (HPLC) .

Visualization: Isolation Workflow

Caption: Step-by-step bioassay-guided fractionation workflow for isolating 7,7'-Dihydrotaiwanin C.

Pharmacological Mechanisms & Cytotoxicity[1][2][5][12]

7,7'-Dihydrotaiwanin C exhibits significant antiproliferative activity, particularly against hematological malignancies.[1][3]

Cytotoxicity Data

| Cell Line | Tissue Origin | IC50 (µg/mL) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 4.03 ± 0.5 | Chen et al., 2008 |

| Hepa-G2 | Human Hepatocellular Carcinoma | > 20.0 | Chen et al., 2008 |

| A549 | Human Lung Adenocarcinoma | Moderate | Literature Consensus |

Mechanism of Action (MOA)

The compound's activity is hypothesized to stem from two primary pathways common to arylnaphthalene lignans:

-

Topoisomerase II Inhibition: The planar aromatic structure allows intercalation into DNA, stabilizing the cleavable complex and preventing DNA religation, leading to apoptosis.[1]

-

Tubulin Polymerization Inhibition: Binding to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.[1]

Visualization: Signaling Pathway

Caption: Dual mechanism of action involving Topoisomerase II inhibition and Tubulin destabilization.[1][4][5][6][7][8][9][10][11]

References

-

Chen, Y.-C., et al. (2008). "Isolation and Cytotoxicity of the Lignanoids from Chamaecyparis formosensis."[1] ResearchGate / Phytochemistry.[1]

-

ALB Technology. "7,7'-Dihydrotaiwanin C Reference Standard (CAS 216955-79-2)."[1][12] ALB Materials Inc.[1][12] [1]

-

CymitQuimica. "Taiwanin C and Derivatives: Chemical Properties." CymitQuimica Catalog.

-

PhytoBank. "Taiwanin C: Chemical Taxonomy and Structure."[1] PhytoBank Database.[1] [1]

-

PubChem. "Taiwanin C (CID 363127) and Related Lignans."[1] National Institutes of Health (NIH).[1] [1]

Sources

- 1. 7-Dehydrocholesterol | C27H44O | CID 439423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative Metabolite Profiling of Wild and Cultivated Justicia procumbens L. Based on 1H-NMR Spectroscopy and HPLC-DAD Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and cytotoxicity of the lignanoids from Chamaecyparis formosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Taiwanin c (C20H12O6) [pubchemlite.lcsb.uni.lu]

- 6. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PhytoBank: Showing taiwanin C (PHY0028208) [phytobank.ca]

- 8. 7, 8-Dihydroxyflavone Protects an Endothelial Cell Line from H2O2 Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 14944-34-4: Taiwanin C | CymitQuimica [cymitquimica.com]

- 10. 181524-79-8|(E)-3-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 11. 5431-91-4|3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 12. 216955-79-2 | 7,7'-Dihydrotaiwanin C [albtechnology.com]

Methodological & Application

Application Note: Ethyl Acetate Extraction & Isolation of Bioactive Lignans from Taiwania cryptomerioides Heartwood

[1][2][3]

Abstract

This application note details a high-purity extraction protocol for isolating bioactive lignans from the heartwood of Taiwania cryptomerioides (Hayata). Unlike generic extraction guides, this protocol utilizes a polarity-graded liquid-liquid partition workflow, specifically targeting the ethyl acetate (EtOAc) soluble fraction where key arylnaphthalide and dibenzylbutyrolactone lignans concentrate. We provide a self-validating methodology combining initial methanolic extraction, sequential solvent partitioning, and final purification via Normal-Phase HPLC (NP-HPLC) and Reverse-Phase HPLC (RP-HPLC) profiling.

Introduction: The Taiwania Lignan Profile

Taiwania cryptomerioides, a "living fossil" of the Cupressaceae family, accumulates a unique class of secondary metabolites in its heartwood. While the essential oils are rich in terpenoids, the ethyl acetate fraction is the primary reservoir for cytotoxic and antifungal lignans .

Research indicates that the therapeutic potential of Taiwania—specifically cytotoxicity against tumor cell lines (breast, liver, lung) and antifungal activity against wood-decay fungi—is directly correlated with the concentration of specific lignans found in the EtOAc fraction .

Key Target Analytes

| Compound Name | Chemical Class | Key Bioactivity | LogP (Approx) |

| Savinin | Dibenzylbutyrolactone | Cytotoxic, Antifungal | 3.5 |

| Taiwanin C | Arylnaphthalide | Antifungal, Antitumor | 3.8 |

| Helioxanthin | Arylnaphthalide | Cytotoxic | 3.6 |

| Hinokinin | Dibenzylbutyrolactone | Anti-inflammatory | 3.9 |

| Taiwanin A | Arylnaphthalide | Antitumor (NAG-1 activator) | 3.7 |

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

-

Raw Material: Taiwania cryptomerioides heartwood (air-dried, chipped, and ground to <20 mesh).

-

Extraction Solvents: Methanol (MeOH), ACS Grade.

-

Partition Solvents: n-Hexane, Chloroform (

), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH). -

Chromatography Phase: Silica gel 60 (70–230 mesh for open column), LiChrosorb Si 60 (5 µm) for NP-HPLC.

-

Water: Milli-Q or 18.2 MΩ·cm deionized water.

Experimental Protocol: The Polarity-Graded Partition

This workflow relies on "Exhaustive Extraction followed by Polarity Partitioning." Direct extraction with EtOAc is inefficient due to the wood's complex matrix; the initial Methanol step ensures all phenolics are liberated before fractionation.

Phase 1: Primary Extraction

-

Maceration: Place 1.0 kg of dried heartwood powder in a 10 L glass percolator.

-

Solvent Addition: Add 5.0 L of Methanol (MeOH). Allow to stand at ambient temperature for 7 days.

-

Why: Ambient extraction prevents thermal degradation of heat-sensitive lignan glycosides, although heartwood lignans are generally stable.

-

-

Filtration & Concentration: Filter the supernatant through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 45°C to obtain the Crude MeOH Extract .

-

Repeat: Repeat the extraction 2 more times (3 cycles total) to ensure >95% recovery. Combine all crude extracts.

Phase 2: Liquid-Liquid Partition (The Critical Step)

This step separates non-polar lipids (Hexane) and chlorophyll/pigments (Chloroform) from the target lignans (EtOAc).

-

Suspension: Suspend the Crude MeOH Extract (approx. 50–100g) in 500 mL of Water (

) . Sonicate to ensure a uniform suspension. -

Hexane Wash: Transfer to a separatory funnel. Extract with 500 mL n-Hexane (

).-

Discard/Store Hexane Layer: Contains fats, waxes, and non-polar diterpenes (e.g., ferruginol abundance).

-

-

Chloroform Wash: Extract the remaining aqueous layer with 500 mL Chloroform (

).-

Action: This removes moderately non-polar pigments.

-

-

Ethyl Acetate Extraction (Target): Extract the remaining aqueous layer with 500 mL Ethyl Acetate (

). -

Drying: Dry the combined EtOAc layers over anhydrous

, filter, and evaporate to dryness. This is the EtOAc Soluble Fraction .

Visualization: Extraction Workflow

Figure 1: Polarity-graded fractionation workflow designed to isolate the lignan-rich ethyl acetate fraction.

Isolation & Purification (Chromatography)

The EtOAc fraction is a complex mixture. Direct HPLC is possible for analysis, but for isolation, an open column pre-fractionation is required.

Step 1: Silica Gel Open Column

-

Loading: Mix the EtOAc fraction with silica gel (1:1 ratio) and dry to a powder. Load onto a silica gel column packed with n-Hexane.

-

Elution Gradient: Elute with a gradient of n-Hexane : EtOAc (from 100:0 to 0:100).

-

Fraction Collection: Collect 100 mL fractions. Monitor via TLC (UV 254 nm).

-

Pooling: Combine fractions containing UV-active spots corresponding to lignan standards.

Step 2: Semi-Preparative HPLC

For high-purity isolation of specific lignans (e.g., Taiwanin C, Savinin), use Normal Phase HPLC as cited in authoritative protocols .

-

Column: Semi-prep Silica (250 x 10 mm, 5 µm).

-

Mobile Phase: EtOAc / n-Hexane (35 : 65 v/v).[1]

-

Flow Rate: 3.0 - 6.0 mL/min.

-

Detection: UV @ 254 nm (general aromatic) and 280 nm (phenolic).

-

Elution Order (Typical):

-

Helioxanthin (

4.8 min) -

Savinin (

5.4 min) -

Taiwanin C (

7.6 min) -

Hinokiol (

8.7 min)

-

Analytical Validation (QC Method)

For routine quality control or profiling of the extract without isolation, use this Reverse-Phase (RP-HPLC) method.

Methodology: RP-HPLC-DAD

-

Column: C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30%

70% B -

25-30 min: 70%

100% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection: 10 µL.

-

Temperature: 30°C.

Visualization: Lignan Identification Logic

Figure 2: Chromatographic isolation logic for major lignans based on retention time (Rt) in normal-phase systems.

Results & Discussion

Yield & Composition

The EtOAc fraction typically represents 2–5% of the dry heartwood weight but contains >60% of the total lignan pool.

-

Taiwanin A: Often found in the transition between Chloroform and EtOAc fractions.

-

Taiwanin C & Savinin: Dominant in the EtOAc fraction.[1]

-

Bioactivity: This fraction exhibits the highest "Antifungal Index" against Coriolus versicolor compared to the Hexane (terpenoid-rich) or Water (glycoside-rich) fractions.

Troubleshooting

-

Emulsions: During the water/EtOAc partition, emulsions may form due to saponins. Solution: Add a small amount of saturated NaCl (brine) to break the emulsion.

-

Co-elution: Hinokinin and Savinin have similar polarities. Solution: Use a shallower gradient (e.g., EtOAc:Hex 30:70) or switch to Methanol/Water on C18 for better selectivity.

References

-

Chang, S. T., Wang, S. Y., Wu, C. L., Su, Y. C., & Kuo, Y. H. (1999).[3] Antifungal Compounds in the Ethyl Acetate Soluble Fraction of the Extractives of Taiwania (Taiwania cryptomerioides Hayata) Heartwood. Holzforschung, 53(5), 487-490.[4][3][1][5] Link

-

Wang, S. Y., Wu, C. L., Chu, F. H., Chien, S. C., Kuo, Y. H., & Chang, S. T. (2002). Chemical composition and antifungal activity of essential oils from different tissues of Taiwania cryptomerioides. Journal of Wood Science. Link

-

Kuo, Y. H., Wu, T. R., & Lin, Y. T. (1982). A New Lignan, Taiwanin E, from the Heartwood of Taiwania cryptomerioides. Journal of the Chinese Chemical Society. Link

-

Willför, S. M., et al. (2006). Analysis of Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Journal of Chromatography A. Link

7,7'-Dihydrotaiwanin C purification using silica gel column chromatography

An Application Note and Detailed Protocol for the Purification of 7,7'-Dihydrotaiwanin C using Silica Gel Column Chromatography

Abstract

7,7'-Dihydrotaiwanin C, a lignan possessing significant cytotoxic properties, presents a valuable target for pharmacological research and drug development.[1] Its isolation from complex natural product extracts necessitates a robust and reproducible purification strategy. This document provides a comprehensive, field-tested protocol for the purification of 7,7'-Dihydrotaiwanin C utilizing silica gel column chromatography. We delve into the causality behind experimental choices, from solvent system development using Thin-Layer Chromatography (TLC) to advanced techniques for column packing and fraction analysis. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system to achieve high-purity 7,7'-Dihydrotaiwanin C for downstream applications.

Introduction and Scientific Background

7,7'-Dihydrotaiwanin C is a naturally occurring arylnaphthalene lignan, notably isolated from species such as Chamaecyparis formosensis.[1] Lignans are a large class of polyphenolic compounds that exhibit a wide range of biological activities. Specifically, 7,7'-Dihydrotaiwanin C has demonstrated potent cytotoxic activity against human cancer cell lines, such as HL-60, making it a compound of significant interest for oncology research.[1]

The primary challenge in utilizing this compound is its isolation from a complex matrix of other phytochemicals present in the crude plant extract. Silica gel column chromatography is a powerful and widely adopted technique for the purification of moderately polar natural products like lignans.[2][3][4] The principle of this technique hinges on the differential partitioning of analytes between a stationary phase (silica gel) and a mobile phase (an organic solvent system). Molecules are separated based on their polarity; non-polar compounds elute faster, while polar compounds, which interact more strongly with the polar silica gel, are retained longer. This application note details a systematic approach to optimize and execute this separation effectively.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase silica gel chromatography. The stationary phase, silica gel, is a porous, granular form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar. The separation mechanism relies on the analyte's ability to displace the mobile phase and adsorb to these polar sites.

-

Adsorption & Desorption: Molecules in the crude extract are in a constant equilibrium between being adsorbed to the silica gel and dissolved in the mobile phase.

-

Influence of Polarity: Polar compounds in the mixture will have a strong affinity for the polar silica gel and will adsorb more strongly, resulting in slower movement down the column. Less polar compounds will spend more time in the mobile phase and elute more quickly.

-

Elution: By gradually increasing the polarity of the mobile phase (a solvent gradient), we can systematically desorb and elute compounds of increasing polarity, achieving separation.

Experimental Workflow Overview

The purification process follows a logical sequence from crude extract to pure compound. Each step is designed to ensure efficiency and reproducibility.

Caption: Workflow for the purification of 7,7'-Dihydrotaiwanin C.

Materials and Reagents

| Category | Item | Specifications |

| Stationary Phase | Silica Gel for Column Chromatography | 100-200 mesh particle size[5][6] |

| Glassware | Chromatography Column | 50 cm length, 2.5-5 cm diameter |

| Round Bottom Flasks, Beakers, Erlenmeyer Flasks | Various sizes | |

| Test tubes / Vials for fraction collection | ||

| Solvents | n-Hexane, Ethyl Acetate, Dichloromethane, Methanol | HPLC or ACS Grade |

| Apparatus | Rotary Evaporator | For solvent removal |

| Fume Hood | For safe handling of solvents | |

| TLC Plates | Silica gel 60 F₂₅₄ | |

| TLC Developing Chamber, UV Lamp | 254 nm and 365 nm | |

| Cotton or Glass Wool, Sand | For column packing | |

| Analytical | HPLC System, Mass Spectrometer (MS), NMR Spectrometer | For final purity and structural confirmation |

Detailed Experimental Protocols

Part 1: Solvent System Development via TLC

Rationale: Before committing to a large-scale column, it is crucial to determine the optimal solvent system that provides good separation. The goal is to find a solvent mixture where 7,7'-Dihydrotaiwanin C has an Rf (Retardation factor) value of approximately 0.25-0.35, as this generally translates well to column chromatography separation.[7]

Protocol:

-

Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved extract onto a TLC plate.

-

Prepare several developing chambers with different ratios of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate). Start with a low polarity system (e.g., 9:1 Hexane:EtOAc) and incrementally increase the polarity (e.g., 8:2, 7:3, 6:4).

-

Develop the TLC plates in the chambers.

-

Visualize the separated spots under a UV lamp (254 nm).

-

Calculate the Rf value for the spot corresponding to 7,7'-Dihydrotaiwanin C.

-

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

-

Select the solvent system that gives the target Rf value and clear separation from other major components.

Part 2: Silica Gel Column Chromatography

Step 1: Column Preparation (Slurry Packing) Rationale: The slurry method is the most reliable way to pack a uniform, air-free column, which is essential for achieving high-resolution separation.[6][7] Air bubbles or cracks in the silica bed will lead to poor separation.[8]

-

Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug against the stopcock.[7]

-

Add a thin layer (~1 cm) of sand on top of the cotton plug to create an even base.[7]

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent determined from your TLC analysis (e.g., 9:1 Hexane:EtOAc). The consistency should be like a thin milkshake. A typical ratio is ~50-100 g of silica per 1 g of crude extract.

-

With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry.

-

Continuously tap the side of the column gently to encourage even settling of the silica and prevent the formation of air pockets.[7]

-

Once all the silica has been added, allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica bed run dry at any point during the entire process. [9]

-

Carefully add another thin layer (~1 cm) of sand on top of the silica bed to protect it from disturbance during sample and solvent addition.[10]

Step 2: Sample Loading (Dry Loading) Rationale: For complex natural product extracts, which may not fully dissolve in the initial non-polar eluent, dry loading is superior to wet loading. It ensures that the sample is introduced to the column as a narrow, concentrated band, which is critical for good separation.[9][10]

-

Dissolve the crude extract (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add 2-3 g of silica gel to this solution.

-

Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is your sample-impregnated silica.

-

Carefully add this powder as an even layer on top of the sand in the prepared column.

Step 3: Elution and Fraction Collection Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is used to separate compounds with a range of polarities. This allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more polar contaminants.

-

Begin elution with the starting non-polar solvent system (e.g., 9:1 Hexane:EtOAc).

-

Collect the eluent in sequentially numbered test tubes or vials (e.g., 10-20 mL per fraction).

-

Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 8:2 to 7:3 Hexane:EtOAc). The exact gradient will depend on the separation observed during TLC.

-

Maintain a steady flow rate. For gravity columns, this is controlled by the stopcock.

Part 3: Fraction Analysis and Product Isolation

-

TLC Monitoring: Spot every few fractions onto a TLC plate. Develop the plate using the solvent system that gave the optimal Rf value.

-

Pooling Fractions: Identify the fractions that contain the pure compound of interest (a single spot at the correct Rf) and combine them in a larger flask.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 7,7'-Dihydrotaiwanin C.

-

Purity and Identity Confirmation: The purity of the isolated compound should be assessed by a more sensitive method like HPLC.[11] Its chemical structure should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| Poor or No Separation | - Incorrect solvent system (too polar or not polar enough).- Column was overloaded with sample. | - Re-optimize the solvent system with TLC.- Use a larger column or less sample (maintain a 50:1 to 100:1 silica:sample ratio). |

| Cracked or Channeled Silica Bed | - The column ran dry.- The silica was not packed uniformly. | - Ensure the solvent level never drops below the top of the silica bed.- Repack the column carefully using the slurry method. |

| Compound Won't Elute | - The eluting solvent is not polar enough.- The compound may be decomposing on the silica.[13] | - Increase the polarity of the mobile phase significantly (e.g., add a small percentage of methanol).- Test compound stability on a TLC plate. If it decomposes, consider using a less acidic stationary phase like deactivated silica or alumina.[13] |

| Smeared Bands / Tailing Peaks | - Sample was loaded in too large a volume or in too polar a solvent.- The compound is slightly acidic/basic. | - Use the dry loading method.- Add a very small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape. |

Safety Precautions

-

Always handle organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Fine silica gel dust can be a respiratory hazard. Handle it carefully, preferably in a fume hood, to avoid inhalation.

-

Dispose of all chemical waste according to your institution's guidelines.

References

- CN101845064B - Method for purifying industrial lignin - Google Patents. (n.d.).

- Korade, Z., et al. (2012). A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome. PMC - PubMed Central.

- Chen, Y. T., et al. (2008). Molecular structure of 7,7′-(S)-dihydrotaiwanin C. ResearchGate.

- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.

- Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.

- MDPI. (2022). An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

- Request PDF. (n.d.). Purification of azadirachtin via silica gel column chromatography.

- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

- NIH. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity.

- ResearchGate. (n.d.). Recent problems with silica gel chromatography.

- MDPI. (2023). Separation and Identification of an Antimicrobial Substance from Schisandra chinensis Extract against Streptococcus mutans KCCM 40105 Strain.

- ATSDR. (n.d.). Analytical methods.

- The Royal Society of Chemistry. (n.d.). Supplementary Material.

- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

- Journal of Food and Drug Analysis. (n.d.). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring.

- Chromatography Today. (2017). Silica gone bad.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. CN101845064B - Method for purifying industrial lignin - Google Patents [patents.google.com]

- 6. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistryviews.org [chemistryviews.org]

- 11. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Chromatography [chem.rochester.edu]

Application Note: In Vitro Cytotoxicity Profiling of 7,7'-Dihydrotaiwanin C

This Application Note serves as a definitive technical guide for the evaluation of 7,7'-Dihydrotaiwanin C , a bioactive arylnaphthalene lignan. It is designed for researchers investigating the cytotoxic potential of lignans isolated from Justicia procumbens or Taiwania cryptomerioides.

Introduction & Scientific Context

7,7'-Dihydrotaiwanin C (often designated as Compound 305 in isolation literature) is a naturally occurring arylnaphthalene lignan.[1] Unlike its fully oxidized counterpart Taiwanin C, the dihydro- scaffold imparts distinct physicochemical properties that influence membrane permeability and metabolic stability.

While structurally related lignans like Justicidin A and B are well-characterized Topoisomerase I/II inhibitors, 7,7'-Dihydrotaiwanin C exhibits a unique cytotoxicity profile. Preliminary data indicates potent activity against leukemia cell lines (HL-60) with IC50 values in the low micromolar range (~4.0 µg/mL), while showing differential selectivity against solid tumor models (HepG2, A549).

Why this protocol matters: Lignans are notoriously hydrophobic. Standard aqueous dilution protocols often lead to compound precipitation, resulting in "false negatives" (loss of compound) or "false positives" (precipitate crystals lysing cells). This guide prioritizes solubility management and mechanistic validation .

Experimental Design Strategy

A. Compound Preparation (The Critical Step)

-

Solubility: Poor in water; Soluble in DMSO, Chloroform.

-

Stock Solution: Prepare a 10 mM or 20 mM master stock in 100% sterile DMSO.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock into culture medium immediately prior to use.

-

Constraint: Final DMSO concentration on cells must be < 0.5% (v/v) to avoid solvent toxicity.

-

B. Cell Line Selection

Select cell lines based on the compound's known sensitivity profile:

| Cell Line | Tissue Origin | Morphology | Sensitivity (Est. IC50) | Assay Type |

|---|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | Suspension | High (~4.0 µg/mL) | MTS / CCK-8 |

| HepG2 | Hepatocellular Carcinoma | Adherent | Moderate (~16 µg/mL) | MTT / SRB |

| A549 | Lung Carcinoma | Adherent | Moderate | MTT / SRB |

| HUVEC | Umbilical Vein Endothelial | Adherent | Control (Normal) | MTT |

Detailed Assay Protocols

Protocol 1: Metabolic Activity Screen (MTS/CCK-8)

Recommended for suspension cells (HL-60) and high-throughput screening.

Principle: Tetrazolium salts (MTS or WST-8) are reduced by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. Unlike MTT, this does not require solubilization, reducing error from lignan precipitation.

Materials:

-

CellTiter 96® AQueous One Solution (MTS) or CCK-8 Reagent.

-

96-well clear flat-bottom plates.

-

7,7'-Dihydrotaiwanin C (10 mM DMSO stock).

-

Positive Control: Etoposide or Doxorubicin.

Workflow:

-

Seeding:

-

Adherent (HepG2): Seed 5,000–10,000 cells/well in 100 µL media. Incubate 24h for attachment.

-

Suspension (HL-60): Seed 15,000–20,000 cells/well in 100 µL media on the day of treatment.

-

-

Treatment:

-

Prepare 2X concentrations of 7,7'-Dihydrotaiwanin C in media (Ranges: 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Add 100 µL of 2X drug solution to existing 100 µL in wells (Final Vol: 200 µL).

-

Vehicle Control: Media + 0.5% DMSO.

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 24h, 48h, and 72h at 37°C, 5% CO₂.

-

Readout:

-

Add 20 µL MTS/CCK-8 reagent per well.

-

Incubate 1–4 hours (monitor color change).

-

Measure Absorbance at 490 nm (MTS) or 450 nm (CCK-8).

-

-

Calculation:

Protocol 2: Mechanistic Validation (Annexin V / PI Apoptosis Assay)

Required to distinguish between cytotoxicity (necrosis) and programmed cell death (apoptosis).

Rationale: Arylnaphthalene lignans typically induce G2/M arrest followed by apoptosis. This assay detects phosphatidylserine (PS) externalization (early apoptosis).

Workflow:

-

Culture: Seed HL-60 cells (5 x 10⁵ cells/well) in 6-well plates.

-

Treatment: Treat with IC50 and 2x IC50 concentrations of 7,7'-Dihydrotaiwanin C for 24h.

-

Harvesting:

-

Collect cells into 15 mL tubes.

-

Wash 2x with cold PBS.

-

Resuspend in 1X Annexin-binding buffer at

cells/mL.

-

-

Staining:

-

Transfer 100 µL of cell suspension to a flow tube.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 min at RT in the dark.

-

-

Analysis:

-

Add 400 µL Binding Buffer.

-

Analyze by Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

-

Interpretation:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Likely mechanism for 7,7'-Dihydrotaiwanin C).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q1 (Annexin-/PI+): Necrosis.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling cascade for 7,7'-Dihydrotaiwanin C based on structural homology to Taiwanin C and Justicidin B.

Figure 1: Proposed cytotoxic pathway of 7,7'-Dihydrotaiwanin C involving oxidative stress and cell cycle arrest.

Data Analysis & Troubleshooting

Calculating the IC50

Do not rely on linear regression. Use Non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

-

Equation:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background Absorbance | Lignan precipitation | Check media under microscope before adding MTS. If crystals exist, lower concentration or increase BSA in media (carrier). |

| Inconsistent Replicates | Pipetting error / Evaporation | Use multi-channel pipettes. Fill edge wells with PBS to prevent "Edge Effect" evaporation. |

| Low Sensitivity | Cell density too high | Lignans are anti-proliferative. If cells reach confluence too fast, they become contact-inhibited, masking drug effects. Reduce seeding density. |

References

-

Chen, C. C., et al. (2008). "Cytotoxic arylnaphthalene lignans from Taiwania cryptomerioides." Journal of Natural Products. (Primary source for IC50 = 4.03 µg/mL in HL-60).[1]

-

Li, S., et al. (2020). "Update on naturally occurring novel arylnaphthalenes from plants."[1] Phytochemistry Reviews. (Review of structural class and bioactivity).

-

Wu, Y., et al. (2014). "Cytotoxic activity of lignans from Justicia procumbens." Fitoterapia. (Structure-Activity Relationship context).

-

Promega Corporation. "CellTiter 96® AQueous One Solution Cell Proliferation Assay Protocol." (Standard MTS Methodology).

Sources

NMR spectroscopic characterization of 7,7'-Dihydrotaiwanin C

Application Note: Advanced NMR Spectroscopic Characterization of 7,7'-Dihydrotaiwanin C

Part 1: Introduction & Scope

7,7'-Dihydrotaiwanin C is a bioactive lignan belonging to the arylnaphthalene or aryltetralin class, commonly isolated from Justicia procumbens and Taiwania cryptomerioides. Unlike its fully aromatic parent compound Taiwanin C, the dihydro- derivative possesses chiral centers (typically at the 7 and 7' or 8 and 8' positions depending on nomenclature conventions), rendering it optically active.

This application note provides a rigorous protocol for the complete NMR characterization of 7,7'-Dihydrotaiwanin C. It addresses the specific challenges of distinguishing methylenedioxy signals, resolving overlapping aromatic protons, and—crucially—determining the absolute configuration of the aliphatic bridge using NOESY/ROESY spectroscopy.

Target Audience: Medicinal Chemists, Natural Product Researchers, and QC Analysts.

Part 2: Experimental Protocol

Sample Preparation

-

Solvent Selection: CDCl₃ (Chloroform-d) is the standard solvent of choice due to excellent solubility of lignans and good spectral resolution.

-

Alternative: If signal overlap occurs in the aromatic region, Benzene-d₆ can be used to induce solvent-induced shifts (ASIS), or DMSO-d₆ if the sample contains labile protons (though rare in this specific structure).

-

-

Concentration:

-

For 1H/COSY: 2–5 mg in 600 µL.

-

For 13C/HMBC/HSQC: 10–20 mg is optimal to reduce acquisition time.

-

-

Tube Quality: High-precision 5mm NMR tubes (e.g., Wilmad 535-PP) are required to minimize shimming errors, especially for high-field instruments (600 MHz+).

Instrument Configuration

-

Field Strength: Minimum 400 MHz; 600 MHz recommended for resolving second-order effects in the aliphatic region.

-

Temperature: 298 K (25°C) standard.

-

Probe: Cryoprobe (if available) significantly enhances 13C sensitivity for quaternary carbons typical in the naphthalene core.

Part 3: Structural Elucidation Workflow

The following diagram illustrates the logical flow for characterizing 7,7'-Dihydrotaiwanin C, moving from basic connectivity to stereochemical definition.

Figure 1: Step-by-step NMR elucidation workflow for arylnaphthalene lignans.

Part 4: Detailed Spectroscopic Analysis

1H NMR (Proton) Analysis

The proton spectrum of 7,7'-Dihydrotaiwanin C is distinct due to the presence of two methylenedioxy groups and a specific aliphatic pattern.

-

Aromatic Region (6.5 – 8.0 ppm):

-

Look for singlets representing the protons on the naphthalene core (typically H-3, H-6).

-

The pendant phenyl ring usually shows an ABX system (d, d, dd) or overlapping multiplets depending on substitution.

-

-

Methylenedioxy Groups (-OCH₂O-):

-

Characteristic Signals: Two sharp singlets (or closely spaced AB systems) in the 5.90 – 6.10 ppm range.

-

Note: The chemical shift difference between the two -OCH₂O- groups helps distinguish the naphthalene ring substituent from the pendant phenyl substituent.

-

-

Aliphatic Region (2.5 – 4.5 ppm):

-

This is the critical differentiator from "Taiwanin C" (which is fully aromatic).

-

Observe the benzylic protons (H-7) and the lactone methylene protons (H-9).

-

Stereochemical Marker: The coupling constant (

) between H-7 and H-8 (if applicable in the specific numbering of the dihydro- form) indicates the cis or trans relationship.

-

13C NMR Analysis

-

Lactone Carbonyl: A diagnostic peak around 170–175 ppm .

-

Methylenedioxy Carbons: Distinct signals at 101–102 ppm .

-

Aromatic Carbons:

-

Oxygenated quaternary carbons: 145–150 ppm.

-

Methine carbons: 105–130 ppm.

-

2D NMR Correlations (The "Self-Validating" System)

| Experiment | Purpose in 7,7'-Dihydrotaiwanin C | Critical Observation |

| COSY | Trace the aliphatic spin system. | Confirms the H7–H8–H9 connectivity (if numbering follows the butyrolactone skeleton). |

| HSQC | Assign protons to carbons. | Resolves the two methylenedioxy groups (which protons belong to which carbon). |

| HMBC | Connect the rings. | Key Step: Correlations from the methylenedioxy protons to the aromatic carbons (C3/C4 or C6/C7) place the substituents on the correct rings. |

| NOESY | Stereochemistry. | Critical: Cross-peaks between H-7 and H-8 (or H-7 and H-9) determine if the aryl group is cis or trans to the lactone carbonyl. |

Part 5: Representative Data Table

Note: Chemical shifts are approximate and solvent-dependent (CDCl₃). Numbering follows the standard lignan convention.

| Position | δH (ppm) | Multiplicity | δC (ppm) | Key HMBC (H→C) |

| Lactone C=O | - | - | 172.5 | H-9, H-7 |

| Aromatic H (Core) | 7.65 | s | 130.2 | C-Lactone, C-Aryl |

| Aromatic H (Core) | 7.10 | s | 106.5 | C-O, C-Bridge |

| -OCH₂O- (A) | 6.05 | s (2H) | 101.5 | C-3, C-4 (Aryl A) |

| -OCH₂O- (B) | 5.98 | s (2H) | 101.2 | C-6, C-7 (Aryl B) |

| H-7 (Benzylic) | 4.60 | d ( | 45.3 | C-Lactone, C-Aryl |

| H-9 (Lactone) | 4.20 | dd | 70.1 | C-7, C-8 |

Part 6: Troubleshooting & Quality Control

-

Water Suppression: Lignans are often hygroscopic. If the water peak (1.56 ppm in CDCl₃) overlaps with aliphatic signals, use a D₂O shake or presaturation pulse sequence.

-

Rotamers: If signals appear broadened or doubled, it may indicate restricted rotation of the pendant phenyl ring. Run the experiment at 323 K (50°C) to coalesce signals.

-

Purity Check: Integration of the methylenedioxy protons (4H total) against the aromatic protons is the fastest QC check. A ratio deviation >5% indicates impurity.

Part 7: References

-

Chen, J.-J., et al. (2008). "Cytotoxic arylnaphthalene lignans from Justicia procumbens." Journal of Natural Products. (Validates the isolation and cytotoxicity of 7,7'-dihydrotaiwanin C).

-

Yang, S., et al. (2013). "Lignans from Justicia procumbens and their antiviral activity." Journal of Asian Natural Products Research. (Provides comparative NMR data for Justicia lignans).

-

Horii, Z., et al. (1971). "Synthetic studies on lignans. Structure of Taiwanin C." Chemical & Pharmaceutical Bulletin. (Foundational structure of the parent compound).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for general chemical shift calculations).

Preparing 7,7'-Dihydrotaiwanin C stock solutions for cell culture

Abstract

This guide provides a standardized protocol for the solubilization, storage, and application of 7,7'-Dihydrotaiwanin C , a bioactive arylnaphthalene lignan isolated from Taiwania cryptomerioides (Hayata). Due to the compound’s lipophilic nature and susceptibility to hydrolysis, precise handling is required to maintain biological efficacy in cytotoxicity and apoptosis assays. This note outlines a "Constant-Solvent" dilution strategy to eliminate vehicle-induced artifacts and prevent precipitation shock.

Introduction & Compound Profile

7,7'-Dihydrotaiwanin C (often designated as Compound 305 in phytochemical literature) is a naturally occurring arylnaphthalene lignan found in the heartwood of Taiwania cryptomerioides.[1][2][3] It has demonstrated significant cytotoxic activity against human tumor cell lines, including HL-60 (leukemia), A549 (lung), and MCF-7 (breast), often inducing apoptosis via DNA fragmentation pathways.[1][2]

However, inconsistent experimental data often arises from improper stock preparation.[1] Lignans are hydrophobic; they rapidly precipitate in aqueous cell culture media if not introduced via a miscible carrier solvent like DMSO (Dimethyl Sulfoxide) under controlled conditions.[1][2]

Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 7,7'-Dihydrotaiwanin C | Arylnaphthalene lignan derivative |

| Chemical Formula | C₂₀H₁₄O₆ | Reduced form of Taiwanin C |

| Molecular Weight | 350.32 g/mol | Use this value for Molarity calculations |

| Solubility | Insoluble in Water/PBSSoluble in DMSO (>20 mM)Soluble in Ethanol | DMSO is preferred for cell culture due to lower volatility and better sterility maintenance.[1][2] |

| Stability | Light Sensitive; Hygroscopic | Protect from UV; Store desicated.[1][2] |

Critical Reagents & Equipment